3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 175278-51-0
VCID: VC20905204
InChI: InChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19)
SMILES: C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl
Molecular Formula: C15H10ClNO4S
Molecular Weight: 335.8 g/mol

3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid

CAS No.: 175278-51-0

Cat. No.: VC20905204

Molecular Formula: C15H10ClNO4S

Molecular Weight: 335.8 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid - 175278-51-0

Specification

CAS No. 175278-51-0
Molecular Formula C15H10ClNO4S
Molecular Weight 335.8 g/mol
IUPAC Name 3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
Standard InChI InChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19)
Standard InChI Key OINFIUBIQMIRLK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Information

3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid, identified by CAS number 175278-51-0, represents a complex organic molecule with multiple functional groups. The compound belongs to several chemical categories including aromatic structures, carboxylic acids, and compounds containing nitro and halide groups. Its molecular structure incorporates a chlorophenyl group linked through a sulfanyl bridge to a nitrophenyl component, which is further connected to a prop-2-enoic acid backbone.
The compound is also known by alternative names including "3-[2-[(4-CHLOROPHENYL)THIO]-5-NITROPHENYL]ACRYLIC ACID" and "(2Z)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enoic acid," reflecting variations in nomenclature conventions .
Table 1 summarizes the key identifiers and basic properties of this compound:

ParameterInformation
CAS Number175278-51-0
Molecular FormulaC15H10ClNO4S
Molecular Weight335.8 g/mol
IUPAC Name3-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid
Standard InChIInChI=1S/C15H10ClNO4S/c16-11-2-5-13(6-3-11)22-14-7-4-12(17(20)21)9-10(14)1-8-15(18)19/h1-9H,(H,18,19)
Standard InChIKeyOINFIUBIQMIRLK-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1SC2=C(C=C(C=C2)N+[O-])C=CC(=O)O)Cl

Structural Features

The molecular structure of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid consists of several key functional groups that contribute to its chemical and biological properties:

  • A prop-2-enoic acid (acrylic acid) component that provides carboxylic acid functionality

  • A 4-chlorophenyl group featuring a chlorine atom at the para position of a benzene ring

  • A sulfanyl (thio) linkage connecting the 4-chlorophenyl group to a nitrophenyl entity

  • A 5-nitrophenyl group with a nitro substituent that contributes to the compound's electronic properties
    This specific arrangement of functional groups creates a unique molecular architecture with distinct physicochemical properties and biological interaction potential. The presence of both electron-withdrawing groups (nitro, chloro) and the carboxylic acid moiety contributes to the compound's chemical reactivity profile.

Physical and Chemical Properties

Physicochemical Characteristics

The physical and chemical properties of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid are largely influenced by its structural components. Table 2 presents the key physicochemical properties of this compound:

PropertyValueSource
Physical StateSolid at standard conditionsInferred from structure
Boiling Point531.7±50.0 °C (predicted)
Density1.50±0.1 g/cm³ (predicted)
pKa4.02±0.10 (predicted)
Chemical CategoriesAromatic Heterocycles, Tertiary Amines, Aromatic Cyclic Structures, Carboxylic Acids, Aliphatic Carboxylic Acids, Nitro, Aryl Halides

Chemical Reactivity

The chemical reactivity of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid is governed by its constituent functional groups:

  • The carboxylic acid group (prop-2-enoic acid) can participate in typical acid-base reactions, esterification processes, and can form salts with appropriate bases

  • The unsaturated carbon-carbon double bond in the prop-2-enoic acid segment provides potential sites for addition reactions

  • The nitro group (-NO2) serves as a strong electron-withdrawing group, influencing the electronic distribution within the molecule and potentially contributing to its biological activity

  • The sulfanyl linkage provides opportunities for oxidation to sulfoxide or sulfone, as well as potential nucleophilic displacement reactions
    These reactivity patterns make the compound suitable for various chemical transformations, potentially allowing for the synthesis of derivatives with modified properties.

Synthesis Methods

The synthesis of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid typically involves multi-step organic reactions requiring careful control of reaction conditions to achieve high yields and purity.

Biological Activities and Applications

Anti-inflammatory Properties

Research indicates that 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid exhibits notable biological activities, with particular emphasis on its potential anti-inflammatory properties. The structural features of this compound, including the combination of a chlorophenyl moiety, sulfanyl linkage, nitrophenyl group, and prop-2-enoic acid backbone, contribute to its bioactivity profile. Preliminary research suggests significant anti-inflammatory effects that warrant further investigation, potentially positioning this compound as a candidate for the development of novel anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory activity of 3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid may be attributed to several mechanistic pathways:

  • Inhibition of pro-inflammatory cytokines, potentially modulating the production or activity of these signaling molecules that play crucial roles in inflammatory processes

  • Interaction with cyclooxygenase enzymes (COX enzymes), which are key targets for many established anti-inflammatory medications

  • Modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are central regulators of inflammatory responses
    These proposed mechanisms suggest multiple pathways through which the compound may exert its anti-inflammatory effects, although comprehensive studies to fully characterize these interactions are still emerging.

Comparative Analysis with Related Compounds

3-[2-(4-Chlorophenyl)sulfanyl-5-nitrophenyl]prop-2-enoic acid belongs to a broader class of compounds characterized by similar structural features but with varying substituents. Comparative analysis provides valuable insights into structure-activity relationships and potential optimization strategies .
Table 3 presents a comparison of this compound with structurally related molecules:

CompoundKey Structural DifferencesPotential Impact on Properties
3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acidContains methylphenyl instead of chlorophenyl groupPotentially different biological activity due to altered electronic and lipophilic properties
2-Propenoic acid, 3-(4-chlorophenyl)-Lacks sulfanyl linkage and nitrophenyl group; simpler structureDifferent physicochemical properties and potentially different bioactivity profile
(E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acidContains difluoro substituents on a direct nitrophenyl group without sulfanyl linkageDifferent electronic properties due to fluorine substituents
(E)-3-(4-chlorophenyl)-2-sulfanyl-prop-2-enoic acidDifferent arrangement of functional groupsAlternative distribution of electronic density and potentially different reactivity
This comparative analysis highlights how specific structural modifications might influence the chemical and biological properties of these related compounds, providing direction for potential optimization strategies.

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